molecular formula C11H14ClNO2 B8474786 [2-(3-Chloro-phenyl)-1-methyl-ethyl]-carbamic acid methyl ester CAS No. 1440519-48-1

[2-(3-Chloro-phenyl)-1-methyl-ethyl]-carbamic acid methyl ester

Cat. No. B8474786
Key on ui cas rn: 1440519-48-1
M. Wt: 227.69 g/mol
InChI Key: CMIQTHUUHUQGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133158B2

Procedure details

At 0° C., methyl chloroformate (0.67 g, 7.1 mmol) was added dropwise to a mixture of 2-(3-chloro-phenyl)-1-methyl-ethylamine (1.0 g, 5.9 mmol) and potassium carbonate (1.63 g, 11.8 mmol) in THF (20 mL). After the addition, the mixture was stirred at room temperature overnight. After filtration and evaporation of the volatiles, the crude product was purified by flash column chromatography (silica gel, 12 g, 50% hexane in dichloromethane) to give the title compound as a white solid (1.2 g, 90%). MS: 228.1 (M+H+).
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[Cl:6][C:7]1[CH:8]=[C:9]([CH2:13][CH:14]([NH2:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>C1COCC1>[CH3:5][O:4][C:2](=[O:3])[NH:16][CH:14]([CH3:15])[CH2:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([Cl:6])[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(C)N
Name
Quantity
1.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the volatiles
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography (silica gel, 12 g, 50% hexane in dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(NC(CC1=CC(=CC=C1)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.